Benzyl 11-bromoundecanoate
Overview
Description
Benzyl 11-bromoundecanoate is a chemical compound with the linear formula C18H27BrO2 . It has a molecular weight of 355.319 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of this compound involves several steps . Initially, 11-bromo undecanoic acid is converted into methyl 11-bromoundecanoate. This is followed by the synthesis of secondary amine monoester, and tertiary amine mono and diesters by the reaction of 11-bromoundecanoate with different aliphatic amines (hexyl, dodecyl, octadecyl, dioctyl, and dicyclohexyl amine). The prepared secondary amine monoesters, tertiary amine mono, and diesters are then converted into monoesterquats and diesterquats by reacting with methyl iodide. The resultant esterquats are converted into betaines by a saponification reaction using LiOH.H2O in water and tetrahydrofuran .Molecular Structure Analysis
This compound contains a total of 48 bonds; 21 non-H bonds, 7 multiple bonds, 12 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester (aliphatic) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The synthesized compounds were studied for their antimicrobial activity .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of 11-bromoundecanoic acid : This compound is synthesized using 10-undecanoic acid and hydrobromic acid, with the solvent being a mix of benzene and toluene. The process highlights the importance of factors like reaction temperature and ripening time, achieving a yield of up to 91% (Yun Shao-jun, 2007).
- Synthesis in Nylon-11 Production : Another study underscores its role as an intermediate product in the synthesis of nylon-11, emphasizing optimal reaction conditions for the bromination reaction, resulting in a yield of 92% (Cui Jian, 2002).
Surface Studies and Material Science
- Packing on Graphite : Research using scanning tunneling microscopy examined the packing of 11-bromoundecanoic acid on graphite, revealing different packing structures due to its molecular conformation, highlighting an odd-even length effect (H. Fang, L. Giancarlo, G. Flynn, 1998).
Medical and Biological Applications
- Antimicrobial and Anti-Biofilm Activity : A study demonstrated the synthesis of novel betaines from 11-bromo undecanoic acid, which showed significant antimicrobial and anti-biofilm activity against various pathogenic strains (Sathyam Reddy Yasa et al., 2017).
- Synthesis of N-Oxide Esters : Another research focused on the synthesis of N-oxide esters from 11-bromoundecanoic acid, revealing their potential in antimicrobial and biofilm inhibitory activities, particularly against gram-positive bacterial strains (Sathyam Reddy Yasa et al., 2017).
Industrial Applications
- Corrosion Inhibitor in Carbon Steel : A study showcased the development of a novel corrosion inhibitor using Methyl 11-bromoundecanoate for the protection of carbon steel in acidic environments, demonstrating high inhibition efficiency (D. S. Chauhan et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
benzyl 11-bromoundecanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrO2/c19-15-11-6-4-2-1-3-5-10-14-18(20)21-16-17-12-8-7-9-13-17/h7-9,12-13H,1-6,10-11,14-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDCWDNMLCPTNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCCCCCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90302484 | |
Record name | benzyl 11-bromoundecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90302484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78277-30-2 | |
Record name | NSC151231 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151231 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | benzyl 11-bromoundecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90302484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZYL 11-BROMOUNDECANOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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